molecular formula C7H16ClNO2 B2993376 (3S,5S)-3,5-Dimethoxypiperidine;hydrochloride CAS No. 2490322-75-1

(3S,5S)-3,5-Dimethoxypiperidine;hydrochloride

Cat. No.: B2993376
CAS No.: 2490322-75-1
M. Wt: 181.66
InChI Key: OXIFKQZPIULTKA-LEUCUCNGSA-N
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Description

(3S,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two methoxy groups attached to a piperidine ring, which is further stabilized by the addition of a hydrochloride group. The stereochemistry of the compound, indicated by the (3S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.

Scientific Research Applications

(3S,5S)-3,5-Dimethoxypiperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Dimethoxypiperidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Methoxylation: The introduction of methoxy groups at the 3 and 5 positions of the piperidine ring is achieved through a series of nucleophilic substitution reactions. Common reagents used in this step include methanol and a suitable base such as sodium hydride.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step is typically carried out in an aqueous medium under controlled pH conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the methoxylation and hydrochloride formation steps.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-Dimethoxypiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction is mediated through the methoxy groups, which play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-Diaminohexanoic acid: Similar in structure but contains amino groups instead of methoxy groups.

    (3S,5S)-3,5-Dimethylpiperidine: Similar piperidine ring structure but with methyl groups instead of methoxy groups.

Uniqueness

(3S,5S)-3,5-Dimethoxypiperidine;hydrochloride is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name

(3S,5S)-3,5-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFKQZPIULTKA-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H](CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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